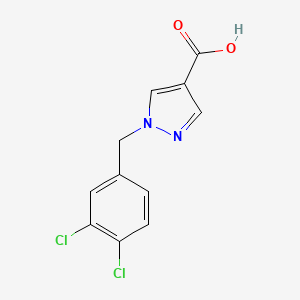

1-(3,4-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-[(3,4-dichlorophenyl)methyl]pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2O2/c12-9-2-1-7(3-10(9)13)5-15-6-8(4-14-15)11(16)17/h1-4,6H,5H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZENOUGQBOBEAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN2C=C(C=N2)C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3,4-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dichlorobenzyl chloride and pyrazole-4-carboxylic acid.

Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.

Synthetic Route: The 3,4-dichlorobenzyl chloride is reacted with pyrazole-4-carboxylic acid under reflux conditions in an appropriate solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.

Chemical Reactions Analysis

1-(3,4-Dichlorobenzyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the dichlorobenzyl group. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nitrating agents.

Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to form alcohols or aldehydes. Reagents such as potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction are commonly used.

Condensation Reactions: The compound can participate in condensation reactions with amines or hydrazines to form amides or hydrazides, respectively.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the aromatic ring may yield nitro derivatives, while reduction of the carboxylic acid group may yield alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a pharmaceutical intermediate due to its biological activities:

- Anti-inflammatory Properties : It has been investigated for its ability to inhibit enzymes involved in inflammatory pathways, which could lead to therapeutic applications in treating inflammation-related diseases.

- Antimicrobial Activity : Studies have indicated that pyrazole derivatives exhibit antimicrobial properties, making them candidates for developing new antibiotics .

Biological Research

In biological studies, 1-(3,4-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid is utilized to explore:

- Enzyme Inhibition : The compound interacts with specific enzymes and receptors, modulating their activity. This interaction can be crucial for understanding disease mechanisms and developing targeted therapies.

- Cellular Processes : Research has focused on how this compound affects cellular signaling pathways, potentially leading to advancements in cancer treatment strategies .

Industrial Applications

The compound serves as a building block in the synthesis of more complex molecules used in various industries:

- Agrochemicals : Its unique chemical structure allows for modifications that can enhance the efficacy of agricultural chemicals.

- Materials Science : Due to its chemical properties, it is explored for developing new materials such as polymers and coatings that exhibit improved performance characteristics.

Data Table: Summary of Applications

Case Studies

- Anti-inflammatory Activity : A study demonstrated that derivatives of pyrazole compounds exhibit significant inhibition of inflammatory mediators. The mechanism involves blocking specific pathways associated with inflammation, highlighting the therapeutic potential of this compound in treating inflammatory diseases .

- Antimicrobial Efficacy : Research involving a series of pyrazole derivatives showed promising results against various bacterial strains. The study emphasized the importance of structural modifications in enhancing antimicrobial activity, with this compound being one of the highlighted compounds due to its effectiveness .

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

1-[(3,4-Dimethoxyphenyl)methyl]-1H-pyrazole-4-carboxylic acid

- CAS : 1153368-46-7

- Molecular Weight : 262.27 g/mol

- Key Differences : Replaces chlorine atoms with methoxy (-OCH₃) groups on the benzyl ring.

- Impact : Methoxy groups are electron-donating, increasing solubility in polar solvents compared to the electron-withdrawing chlorides in the target compound. This derivative is marketed as a "versatile small molecule scaffold" for drug discovery .

3-Amino-1-(3,4-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid

- CAS : 1856022-05-3

- Molecular Weight : 286.11 g/mol

- Key Differences: Incorporates an amino (-NH₂) group at the pyrazole’s 3-position.

3-Amino-1-(2,3-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid

- Molecular Weight : 286.11 g/mol

- Key Differences : Dichloro substitution at the 2,3-positions of the benzyl ring instead of 3,3.

- Impact : Altered steric and electronic properties may reduce overlap with targets optimized for 3,4-dichloro analogs .

Heterocyclic Variants

1-(3,4-Dichlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid

1-(3,4-Dichlorobenzyl)-4-piperidine-carboxylic acid hydrochloride

- CAS : 451485-54-4

- Molecular Weight: Not explicitly stated, but likely higher due to the piperidine moiety.

- Key Differences : Substitutes the pyrazole with a piperidine ring, introducing basicity and conformational flexibility.

- Impact : Piperidine derivatives are common in central nervous system (CNS) drugs, but the hydrochloride salt may limit blood-brain barrier penetration .

Physical and Chemical Properties

Biological Activity

Overview

1-(3,4-Dichlorobenzyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative notable for its biological activity, particularly in medicinal chemistry and agricultural applications. The compound features a dichlorobenzyl group attached to a pyrazole ring with a carboxylic acid functional group, which contributes to its reactivity and interaction with biological targets.

The biological activity of this compound primarily stems from its ability to interact with various enzymes and receptors. It may inhibit enzyme activity by binding to active or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate signal transduction pathways by interacting with specific receptors, leading to altered cellular responses.

Biological Activity Profiles

The compound has been investigated for various biological activities:

- Antimicrobial Activity : Exhibits significant antifungal properties, particularly against phytopathogenic fungi. Its mechanism involves the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiration chain .

- Anti-inflammatory Effects : It may inhibit enzymes involved in inflammatory pathways, thus reducing inflammation.

- Anticancer Potential : Pyrazole derivatives have been associated with anticancer activities, suggesting that this compound could also exhibit similar effects through modulation of cellular signaling pathways .

Case Studies

- Antifungal Activity Assessment : A study comparing various pyrazole derivatives demonstrated that compounds similar to this compound showed higher antifungal activity than established fungicides like boscalid. The structure-activity relationship indicated that modifications on the pyrazole ring significantly affect bioactivity .

- Inflammation Modulation : In vitro studies have shown that derivatives of this compound can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. This suggests potential therapeutic applications in treating inflammatory diseases.

Data Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.